2,4-Dichloro-1,5-naphthyridine
Overview
Description
2,4-Dichloro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridines, a class of compounds to which 2,4-dichloro-1,5-naphthyridine belongs, exhibit a wide variety of biological activities . This suggests that this compound may interact with multiple targets.
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may undergo similar reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,5-naphthyridine typically involves cyclization reactions. One common method is the Skraup synthesis, which uses substituted 3-aminopyridine compounds and glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate . Another approach involves the Friedländer reaction, where 3-aminopyridine or 3-aminoquinoline derivatives react with carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale syntheses, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Cross-Coupling Reactions: It can form metal complexes through cross-coupling reactions with palladium or other metals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2,4-Dichloro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antiviral, and antiparasitic activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichloro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: The parent compound with a similar fused ring system but without chlorine substitutions.
2-Chloro-1,5-naphthyridine: A mono-chlorinated derivative with different reactivity and biological properties.
4-Chloro-1,5-naphthyridine: Another mono-chlorinated derivative with unique characteristics.
The uniqueness of this compound lies in its dual chlorine substitutions, which enhance its reactivity and potential biological activities compared to its mono-chlorinated counterparts.
Properties
IUPAC Name |
2,4-dichloro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUGCOGJVNBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=N2)Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345878 | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-82-6 | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28252-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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